molecular formula C9H12O2 B14227278 4-(Ethoxymethyl)hexa-4,5-dien-1-yn-3-ol CAS No. 651020-59-6

4-(Ethoxymethyl)hexa-4,5-dien-1-yn-3-ol

Cat. No.: B14227278
CAS No.: 651020-59-6
M. Wt: 152.19 g/mol
InChI Key: ORMJWJNYCPPFHA-UHFFFAOYSA-N
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Description

4-(Ethoxymethyl)hexa-4,5-dien-1-yn-3-ol is an organic compound with a unique structure characterized by the presence of both an ethoxymethyl group and a hexa-4,5-dien-1-yn-3-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethoxymethyl)hexa-4,5-dien-1-yn-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as hexa-4,5-dien-1-ol and ethyl bromide.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any unwanted side reactions. A base such as sodium hydride is used to deprotonate the alcohol group, facilitating the nucleophilic substitution reaction with ethyl bromide.

    Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize production costs. Continuous flow reactors and automated purification systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Ethoxymethyl)hexa-4,5-dien-1-yn-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triple bond to a double bond or single bond, depending on the reaction conditions.

    Substitution: The ethoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Sodium hydride, ethyl bromide, and other alkyl halides.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alkenes, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Ethoxymethyl)hexa-4,5-dien-1-yn-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Ethoxymethyl)hexa-4,5-dien-1-yn-3-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are currently under investigation in scientific research.

Comparison with Similar Compounds

Similar Compounds

    Hexa-4,5-dien-1-ol: Lacks the ethoxymethyl group, resulting in different chemical properties and reactivity.

    4-(Methoxymethyl)hexa-4,5-dien-1-yn-3-ol: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group, leading to variations in reactivity and applications.

Uniqueness

4-(Ethoxymethyl)hexa-4,5-dien-1-yn-3-ol is unique due to the presence of both an ethoxymethyl group and a hexa-4,5-dien-1-yn-3-ol backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.

Properties

CAS No.

651020-59-6

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

InChI

InChI=1S/C9H12O2/c1-4-8(7-11-6-3)9(10)5-2/h2,9-10H,1,6-7H2,3H3

InChI Key

ORMJWJNYCPPFHA-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=C=C)C(C#C)O

Origin of Product

United States

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